molecular formula C16H19ClN2OS B2494734 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone CAS No. 851803-82-2

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone

Cat. No. B2494734
CAS RN: 851803-82-2
M. Wt: 322.85
InChI Key: CMBPLGSZVOSMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on heterocyclic compounds, such as imidazoles and thiazoles, has been extensive due to their wide range of applications in pharmaceuticals, materials science, and agriculture. The synthesis and characterization of novel compounds often involve detailed analysis of their molecular structure, chemical reactions, and properties to explore potential applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various chemical reactions, including condensation, cyclization, and substitution reactions. For instance, novel compounds with a thiazol moiety have been synthesized and characterized using techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These methods provide insights into the molecular structure and potential reactivity of the compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often optimized and analyzed using density functional theory (DFT) calculations. These analyses help in understanding the equilibrium geometry, bonding features, and vibrational wave numbers, offering insights into structural changes due to electron withdrawing or donating groups (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The reactivity of similar compounds towards nucleophiles and electrophiles provides insights into their chemical properties. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes nucleophilic addition under both basic and acidic conditions, leading to functionalized derivatives. This showcases the potential for diverse chemical transformations (Pouzet et al., 1998).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity are crucial for determining the compound's applicability in various domains. These properties are characterized using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC), providing valuable information for the development of pharmaceuticals and materials (G. Sun et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are explored through experimental and theoretical studies. Molecular docking studies, for example, help in understanding the interaction of synthesized compounds with biological targets, indicating potential therapeutic applications (Shahana & Yardily, 2020).

properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c17-14-8-4-3-7-13(14)11-21-16-18-9-10-19(16)15(20)12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBPLGSZVOSMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.